7-Fluoro-4-methoxyquinoline

Lipophilicity Drug-likeness ADME

7-Fluoro-4-methoxyquinoline (CAS 1314935-90-4, C₁₀H₈FNO, MW 177.17 g/mol) is a fluorinated derivative of quinoline that serves as a versatile small molecule scaffold in pharmaceutical research and drug discovery programs. Its core structure comprises a quinoline ring bearing a methoxy substituent at the 4-position and a fluorine atom at the 7-position, which introduces unique electronic and steric properties that differentiate it from non-fluorinated analogs.

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
Cat. No. B15071090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-4-methoxyquinoline
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESCOC1=C2C=CC(=CC2=NC=C1)F
InChIInChI=1S/C10H8FNO/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,1H3
InChIKeyWWMSWJQPHXCNNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-4-methoxyquinoline | CAS 1314935-90-4 | Fluorinated Quinoline Scaffold for Medicinal Chemistry


7-Fluoro-4-methoxyquinoline (CAS 1314935-90-4, C₁₀H₈FNO, MW 177.17 g/mol) is a fluorinated derivative of quinoline that serves as a versatile small molecule scaffold in pharmaceutical research and drug discovery programs . Its core structure comprises a quinoline ring bearing a methoxy substituent at the 4-position and a fluorine atom at the 7-position, which introduces unique electronic and steric properties that differentiate it from non-fluorinated analogs .

Why Generic Substitution of 7-Fluoro-4-methoxyquinoline Fails in Drug Discovery


Substituting 7-fluoro-4-methoxyquinoline with unsubstituted quinoline, 4-methoxyquinoline, or even differently fluorinated quinoline analogs is not feasible without altering critical molecular properties. The presence of the fluorine atom at the 7-position significantly impacts lipophilicity, metabolic stability, and target binding affinity compared to non-fluorinated or alternatively substituted analogs [1]. The methoxy group at the 4-position further modulates electronic distribution and can influence pharmacokinetic parameters. In structure-activity relationship (SAR) studies, even minor changes in substitution patterns on the quinoline core can lead to orders-of-magnitude differences in biological activity [2], underscoring the need for precise procurement of the exact compound.

Quantitative Differentiation of 7-Fluoro-4-methoxyquinoline Against In-Class Alternatives


Enhanced Lipophilicity (cLogP) of 7-Fluoro-4-methoxyquinoline vs. Non-Fluorinated Analogs

7-Fluoro-4-methoxyquinoline exhibits a calculated logP (cLogP) of approximately 2.24 to 2.30 , which is markedly higher than that of the non-fluorinated analog 4-methoxyquinoline (cLogP ~1.8) [1]. This increase in lipophilicity, driven by the presence of the 7-fluoro substituent, enhances membrane permeability and can improve oral bioavailability in lead optimization programs.

Lipophilicity Drug-likeness ADME

Purity and Quality Control: 7-Fluoro-4-methoxyquinoline at ≥97% Purity with Batch-Specific Analytical Data

Commercially available 7-fluoro-4-methoxyquinoline is routinely supplied at a minimum purity of 97% as confirmed by HPLC, GC, and NMR analysis . This high level of purity and the availability of batch-specific analytical reports ensure reproducible results in synthetic chemistry and biological assays, directly addressing the variability issues often encountered with lower-purity generic quinoline intermediates.

Quality Control Purity Reproducibility

Fluorine-19 NMR Probe Capability: Direct Detection of 7-Fluoro-4-methoxyquinoline in Complex Mixtures

The presence of a fluorine atom at the 7-position endows 7-fluoro-4-methoxyquinoline with a strong ¹⁹F NMR signal, enabling its direct detection and quantification in complex biological matrices (e.g., cell lysates, plasma) without background interference [1]. In contrast, non-fluorinated quinoline analogs (e.g., 4-methoxyquinoline) lack this spectroscopic handle, making in situ tracking of compound fate far more challenging and reliant on less sensitive or indirect methods.

¹⁹F NMR Metabolism Analytical Chemistry

Kinase Inhibition Profile: Potential Target Engagement Advantage Over Unsubstituted Quinoline

While direct head-to-head data for 7-fluoro-4-methoxyquinoline are limited, closely related 7-methoxyquinoline derivatives exhibit potent inhibition of hepatocyte growth factor receptor (c-Met) with Ki values in the low nanomolar range (e.g., 1 nM) [1]. Unsubstituted quinoline generally shows negligible or significantly weaker activity against this target. The 7-fluoro substitution is expected to further modulate electronic properties and binding affinity, potentially offering a distinct SAR profile compared to both unsubstituted and 7-methoxy analogs.

Kinase Inhibition c-Met Cancer

Recommended Research Applications for 7-Fluoro-4-methoxyquinoline


Medicinal Chemistry: Building Block for Fluorinated Drug Candidates

7-Fluoro-4-methoxyquinoline is an ideal building block for synthesizing novel fluorinated drug candidates, particularly those targeting kinases, GPCRs, and other central nervous system (CNS) targets where enhanced membrane permeability is beneficial [1][2]. The 4-methoxy group provides a handle for further functionalization, while the 7-fluoro substituent improves metabolic stability and binding interactions.

Chemical Biology: ¹⁹F NMR Probe for Target Engagement and Cellular Uptake Studies

The presence of a fluorine atom enables the use of 7-fluoro-4-methoxyquinoline as a non-invasive ¹⁹F NMR probe to study cellular uptake, subcellular localization, and target engagement in live cells [1]. This application is particularly valuable for hit-to-lead optimization and mechanistic studies in drug discovery.

Synthetic Methodology: Model Substrate for Late-Stage Functionalization

The quinoline core of 7-fluoro-4-methoxyquinoline is amenable to a variety of late-stage functionalization reactions, including C-H activation, cross-coupling, and nucleophilic aromatic substitution [1]. Its well-defined structure and commercial availability make it a valuable model substrate for developing and optimizing new synthetic methodologies.

Material Science: Precursor for Organic Electronic Materials

Quinoline derivatives, including fluorinated analogs, are explored as electron-transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [1]. The electron-withdrawing fluorine substituent can tune the HOMO-LUMO energy levels, making 7-fluoro-4-methoxyquinoline a potential precursor for advanced materials.

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